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Compound of Interest

Compound Name:
8,9-dihydro-7H-purine-6-

carbonitrile

CAS No.: 128033-35-2

Cat. No.: B145786

Get Quote

Abstract & Strategic Overview
The introduction of a nitrile group at the C6 position of the purine scaffold is a critical

transformation in medicinal chemistry, serving as a gateway to amides, carboxylic acids,

tetrazoles, and imidates found in antiviral (e.g., Remdesivir analogs) and anticancer

therapeutics. Traditional thermal cyanation (Rosenmund–von Braun) requires harsh conditions

(200°C+, >24h) and stoichiometric copper, often leading to difficult workups and heavy metal

contamination.

This protocol details a Microwave-Assisted Palladium-Catalyzed Cyanation that reduces

reaction time from hours to minutes (10–20 min) while significantly improving yield and purity.

[1] We address the specific nomenclature "8,9-dihydro-7H-purine-6-carbonitrile" often found

in patent literature (e.g., US20240059689A1), which refers to the tautomeric forms of the

aromatic 6-cyanopurine core synthesized from 6-chloropurine precursors.[1]

Key Advantages[1][2]
Speed: Reaction completion in <20 minutes vs. 12–24 hours thermal.
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Safety: Utilizes Zinc Cyanide (Zn(CN)₂) or Potassium Hexacyanoferrate (K₄[Fe(CN)₆])

instead of highly toxic NaCN/KCN gas precursors.

Purity: Homogeneous heating profile minimizes thermal decomposition of the labile purine

ring.

Retrosynthetic Analysis & Mechanism
The synthesis relies on a Palladium(0)-catalyzed nucleophilic aromatic substitution (SNAr) on

an aryl halide. The microwave irradiation accelerates the oxidative addition of the Pd catalyst

into the C-Cl bond, the rate-limiting step for electron-deficient heterocycles.[1]

Microwave Conditions
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Figure 1: Catalytic cycle for the microwave-assisted cyanation of 6-chloropurine.

Experimental Protocol
Caution: Cyanide salts are highly toxic. All weighing should be performed in a dedicated fume

hood. The microwave vial must be opened only after cooling to room temperature in a well-

ventilated hood.[1]

Materials
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Reagent Equiv.[2] Role Notes

6-Chloropurine 1.0 Substrate
Purity >98%

recommended.[1]

Zn(CN)₂ 0.6–1.0 Cyanide Source
Solid, easier to handle

than NaCN.

Pd(PPh₃)₄ 0.05–0.10 Catalyst

Tetrakis(triphenylphos

phine)palladium(0).

Store under Argon.

DMF Solvent Solvent
Anhydrous, N,N-

Dimethylformamide.

Microwave Vial N/A Vessel

10–20 mL heavy-

walled quartz/glass

vial with crimp cap.[1]

Alternative Green Source: K₄[Fe(CN)₆] (0.2 equiv) can be used with Pd(OAc)₂/dppf if Zn toxicity

is a downstream concern, though Zn(CN)₂ typically offers higher conversion for this specific

substrate.

Step-by-Step Procedure
Vessel Preparation:

To a 10 mL microwave process vial equipped with a magnetic stir bar, add 6-Chloropurine

(154.6 mg, 1.0 mmol) and Zn(CN)₂ (70 mg, 0.6 mmol).

Critical Step: If using the patent-referenced "8,9-dihydro" nomenclature, ensure the

starting material is the aromatic 6-chloropurine unless a specific reduced scaffold is

intended (rare).[1]

Catalyst Addition & Degassing:

Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

Seal the vial with a PTFE-lined crimp cap.[1]
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Evacuate and backfill with Argon (x3) via a needle through the septum to remove O₂

(Oxygen poisons the Pd(0) species).

Add Anhydrous DMF (3–4 mL) via syringe.

Microwave Irradiation:

Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

Parameters:

Temperature: 150°C (Pre-stirring: 30s).

Time: 15 minutes (Hold time).

Pressure Limit: 15 bar (DMF generates low pressure, but safety limit is essential).

Power: Dynamic (Max 200W).

Absorption Level: High (due to polar DMF and ionic intermediates).

Work-Up:

Allow the vial to cool to <50°C before opening.

Dilute the dark reaction mixture with EtOAc (30 mL) and filter through a pad of Celite to

remove zinc salts and Palladium black.

Wash the filtrate with:

1. Water (2 x 20 mL) – Crucial to remove DMF.

2. Brine (1 x 20 mL).

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Purification:

Purify via Flash Column Chromatography (SiO₂).
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Eluent: 0–10% MeOH in DCM (Dichloromethane). The nitrile is polar; gradient elution is

recommended.

Yield: Expected 75–90% as an off-white to pale yellow solid.[1]

Analytical Validation
The product, Purine-6-carbonitrile (often cited as 8,9-dihydro-7H-purine-6-carbonitrile in

tautomeric contexts), should exhibit the following spectral characteristics:

¹H NMR (DMSO-d₆, 400 MHz):

δ 8.90 (s, 1H, H-2), 9.10 (s, 1H, H-8), 14.20 (br s, 1H, NH).

Note: The absence of the C6 proton confirms substitution.

¹³C NMR (DMSO-d₆):

Signals at ~115 ppm (C≡N), ~130-160 ppm (Purine carbons).

IR (ATR):

Distinct weak-to-medium band at 2230–2250 cm⁻¹ (C≡N stretch).[1]

MS (ESI+):

[M+H]⁺ = 146.05 m/z.

Troubleshooting & Optimization Logic
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Low Yield / Incomplete Conversion

Did reaction turn black immediately?
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Add ligand (dppf or Xantphos)
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Figure 2: Decision tree for troubleshooting common synthetic failures.

Optimization Parameters
Solvent: If DMF proves difficult to remove, NMP (N-Methyl-2-pyrrolidone) is a viable

alternative but requires higher boiling point workups.[1] Water/PEG mixtures can be used for

"Green" protocols with K₄[Fe(CN)₆] but often require longer reaction times.

Catalyst: If Pd(PPh₃)₄ fails, switch to Pd₂(dba)₃ + dppf. The bidentate ligand dppf (1,1'-

Bis(diphenylphosphino)ferrocene) prevents catalyst decomposition at high microwave

temperatures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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